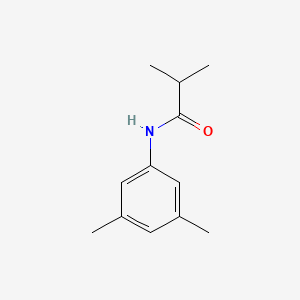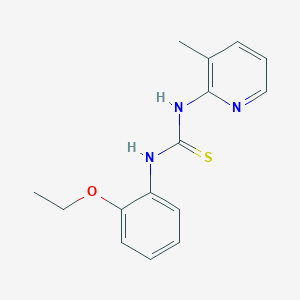![molecular formula C17H20N2O2 B5699829 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide, also known as CPI-455, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the indole class of organic compounds and has a molecular weight of 360.46 g/mol.
Wirkmechanismus
The mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide is not fully understood, but it is believed to act as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation by binding to acetylated histones and recruiting transcriptional machinery to activate gene expression. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and thus inhibiting gene expression.
Biochemical and Physiological Effects:
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has also been shown to alter gene expression in cancer cells, leading to changes in cell differentiation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide in lab experiments is its specificity for BET proteins, which allows for more targeted inhibition of gene expression. However, one limitation of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide. One area of interest is the development of more potent BET inhibitors based on the structure of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide. Another area of interest is the investigation of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide and its effects on gene expression.
Synthesemethoden
The synthesis of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide involves the reaction of 3-(cyclopropylcarbonyl)indole with N-isopropylacetamide in the presence of a catalyst. This reaction leads to the formation of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide as a white solid with a yield of 80%. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease and to reduce inflammation in a mouse model of colitis.
Eigenschaften
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)18-16(20)10-19-9-14(17(21)12-7-8-12)13-5-3-4-6-15(13)19/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKNLILGAGJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)



![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)
